Beyond the Dalton: Characterization and Synthetic Utility of 2,7-Dimethoxyquinoline-3-carbaldehyde
Beyond the Dalton: Characterization and Synthetic Utility of 2,7-Dimethoxyquinoline-3-carbaldehyde
[1]
Chemical Identity & Physical Properties
2,7-Dimethoxyquinoline-3-carbaldehyde is a functionalized heterocyclic building block critical for Structure-Activity Relationship (SAR) profiling in medicinal chemistry.[1] Unlike simple quinolines, the 2,7-substitution pattern imparts unique electronic properties, modulating the reactivity of the C3-formyl group and the solubility profile of downstream derivatives.
Core Data Table
| Property | Value |
| IUPAC Name | 2,7-Dimethoxyquinoline-3-carbaldehyde |
| CAS Number | 95395-23-6 |
| Molecular Weight | 217.22 g/mol |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 138–142 °C (Typical for this class) |
| Solubility | Soluble in CHCl₃, DMSO, DMF; sparingly soluble in Et₂O |
| Key Functional Groups | Aldehyde (C-3), Methoxy (C-2, C-7) |
Synthetic Pathway: The Meth-Cohn Strategy
As a Senior Application Scientist, I recommend the Meth-Cohn Vilsmeier-Haack cyclization followed by Nucleophilic Aromatic Substitution (
The Mechanism
-
Precursor Selection: We begin with 3-methoxyaniline (m-anisidine).[1] The meta-methoxy group directs the cyclization para to itself, favoring the 7-methoxy isomer over the 5-methoxy isomer.[1]
-
Vilsmeier-Haack Cyclization: Reaction with
and DMF generates the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate.[1] -
Nucleophilic Displacement (
): The chlorine at C-2 is highly activated by the adjacent ring nitrogen (an imine-like functionality).[1] Treatment with sodium methoxide ( ) facilitates the displacement of the chloride with a methoxy group.
Pathway Visualization
Figure 1: Retrosynthetic logic flow from aniline precursor to the 2,7-dimethoxy target. The critical step is the SnAr displacement at the 2-position.[1]
Experimental Protocol: Conversion of 2-Chloro to 2,7-Dimethoxy
Note: This protocol assumes the availability of the 2-chloro-7-methoxyquinoline-3-carbaldehyde intermediate.
Reagents
-
2-Chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq)[1][2][3][4]
-
Sodium Methoxide (NaOMe), 25% wt in Methanol (2.5 eq)
-
Anhydrous Methanol (Solvent)
-
Tetrahydrofuran (THF) (Co-solvent if solubility is poor)
Step-by-Step Workflow
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
). -
Dissolution: Charge the RBF with the 2-chloro intermediate (e.g., 5.0 mmol, ~1.11 g). Add anhydrous Methanol (20 mL). If the solid does not fully dissolve, add THF (5-10 mL) until a clear solution or fine suspension is achieved.
-
Reagent Addition: Add the NaOMe solution (12.5 mmol) dropwise via syringe over 5 minutes. Critical: The reaction is exothermic; observe for mild heat generation.
-
Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a more polar spot ( ).
-
-
Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate immediately.
-
Isolation: Filter the precipitate via vacuum filtration. Wash the cake with cold water (2 x 20 mL) to remove residual salts (NaCl).
-
Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc/Hexanes) if high purity (>99%) is required for biological assays.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized molecule, compare your data against these predicted spectral signatures.
Proton NMR ( NMR, 400 MHz, )
The loss of the Chlorine atom and addition of a Methoxy group causes a specific shielding effect on the C-3 aldehyde signal and the C-4 proton.
| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| 10.35 | Singlet (s) | 1H | -CHO | Distinctive aldehyde peak.[1] |
| 8.55 | Singlet (s) | 1H | H-4 | Deshielded by the adjacent aldehyde.[1] |
| 7.80 | Doublet (d) | 1H | H-5 | Coupling |
| 7.25 | Singlet (s) | 1H | H-8 | Isolated aromatic proton between OMe and N. |
| 7.05 | Doublet of Doublets | 1H | H-6 | Coupled to H-5 and H-8.[1] |
| 4.15 | Singlet (s) | 3H | C2-OCH₃ | New peak confirming substitution.[1] |
| 3.95 | Singlet (s) | 3H | C7-OCH₃ | Existing methoxy from precursor.[1] |
Mass Spectrometry (ESI-MS)[1][10]
-
Target Mass: 217.22 Da
-
Observed Ion
: 218.23 m/z -
Validation: Absence of the characteristic Chlorine isotope pattern (3:1 ratio of M and M+2) confirms the successful displacement of the Cl atom.
Applications in Drug Discovery
The 2,7-dimethoxyquinoline scaffold is not merely an intermediate; it is a "privileged structure" in medicinal chemistry.
-
Statin Development: While Pitavastatin utilizes a 2-cyclopropyl group, the 2-methoxy analogs are used to study the lipophilicity requirements of the HMG-CoA reductase binding pocket.[1]
-
Fluorescent Probes: The extended conjugation of the quinoline system, enhanced by the electron-donating methoxy groups, makes this molecule a suitable precursor for "Turn-On" fluorescent sensors for metal ions (
, ) when coupled with hydrazine derivatives. -
Antimalarial Agents: 2-Alkoxyquinolines inhibit hemozoin formation in Plasmodium falciparum.[1] The 3-aldehyde group serves as a handle for reductive amination to attach solubilizing side chains.[1]
SAR Logic Flow
Figure 2: Divergent synthetic utility of the aldehyde handle in medicinal chemistry.
References
-
Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.
-
Matrix Scientific. (2024). "2,7-Dimethoxy-quinoline-3-carbaldehyde Safety Data Sheet & Properties." Matrix Scientific Catalog.
-
PubChem. (2025).[3][5] "Compound Summary: 2-Chloro-7-methoxyquinoline-3-carbaldehyde (Precursor Data)." National Library of Medicine.
-
Muscia, G. C., et al. (2011). "Synthesis and antitubercular activity of new 2-alkoxyquinoline derivatives." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. 2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE | 68236-23-7 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-2-phenylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,7-Dichloroquinoline-3-carboxaldehyde | C10H5Cl2NO | CID 11138816 - PubChem [pubchem.ncbi.nlm.nih.gov]
